molecular formula C17H19N5O4S2 B2690890 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034544-50-6

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No. B2690890
CAS RN: 2034544-50-6
M. Wt: 421.49
InChI Key: SQSBDVQQAHWQKS-UHFFFAOYSA-N
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Description

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

Neurotropic Effects and Anticonvulsant Action

4-Phenylpyracetam, a phenyl analog of pyracetam, has been shown to have central neurotropic effects. It was found to activate operant behavior more powerfully, remove psychodepressant effects of diazepam, inhibit post-rotational nystagmus, and prevent the development of retrograde amnesia. Notably, unlike pyracetam, 4-phenylpyracetam exhibits a specific anticonvulsant action, indicating its potential for research in neurological disorders (Bobkov et al., 1983).

Pharmacokinetics and Biotransformation

The pharmacokinetics and biotransformation of drugs can be significantly influenced by their structural analogs. For instance, studies on sulfinpyrazone, a pyrazolidine derivative, have provided insights into the absorption, biotransformation, and elimination of such compounds. Understanding these processes is crucial for the development of new drugs and for predicting their behavior in the human body (Dieterle et al., 1975).

Methanol Poisoning Treatment

Fomepizole, a methylpyrazole, is used in treating methanol poisoning by inhibiting alcohol dehydrogenase. This treatment strategy underscores the role of pyrazole derivatives in critical care and toxicology, providing a life-saving intervention for methanol poisoning cases (Brent et al., 2001).

Serum Protein Binding Studies

Research on serum protein binding in humans has explored the interactions between various compounds and serum proteins, affecting drug distribution and efficacy. These studies are essential for understanding how drugs interact within the human body, influencing their pharmacokinetics and dynamics (Dean et al., 1980; Ruiz-Cabello & Erill, 1986).

properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c1-20-12-13(11-18-20)28(24,25)22-6-3-5-21(7-8-22)17(23)14-10-15(26-19-14)16-4-2-9-27-16/h2,4,9-12H,3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSBDVQQAHWQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

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